N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide
Description
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide is a substituted 2-aminothiophene derivative with a cyano group at position 3, a methyl group at position 5 of the tetrahydrobenzothiophene core, and a 2-phenoxybenzamide substituent. The structural features—such as the tetrahydrobenzothiophene ring’s conformation, substituent electronic properties, and intermolecular interactions—dictate its physicochemical and biological behavior.
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-11-12-21-18(13-15)19(14-24)23(28-21)25-22(26)17-9-5-6-10-20(17)27-16-7-3-2-4-8-16/h2-10,15H,11-13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGYTNWTPRGVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The cyano group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the phenoxybenzamide moiety through an amide coupling reaction. Common reagents used in these reactions include cyanogen bromide, phenoxybenzoic acid, and coupling agents like EDCI or DCC .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenoxy group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Scientific Research Applications
The applications of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide span multiple fields, including chemistry, biology, medicine, and materials science.
Chemistry
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various organic reactions due to its reactive functional groups. Notably, it is used in:
- Synthesis of Derivatives : It acts as a precursor for derivatives that may exhibit enhanced properties.
- Reagents in Organic Reactions : Its unique structure allows it to function as a reagent in various synthetic pathways.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains.
- Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is under investigation for its potential therapeutic applications:
- Drug Development : Ongoing studies aim to explore its efficacy as a therapeutic agent for diseases such as cancer and infections.
- Mechanism of Action : Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound can be utilized for:
- Material Development : Its unique structural features make it suitable for creating new materials with desirable properties.
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceutical compounds.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of this compound demonstrated significant inhibition of cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound revealed promising results against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecules; reagents in organic synthesis |
| Biology | Antimicrobial and anticancer properties |
| Medicine | Potential therapeutic agent; drug development |
| Industry | Material development; pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzothiophene core are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations and Conformational Differences
The following compounds share the tetrahydrobenzothiophene core but differ in substituents and functional groups:
Crystallographic and Conformational Analysis
- Cyclohexene Ring Conformation: In the benzoyl-substituted analogue (C₂₂H₁₉NO₂S), the cyclohexene ring adopts an envelope conformation with puckering parameters θ = 0.5098°, φ = 126.7°, and ψ = 322.2° . The target compound’s 5-methyl group is expected to induce greater ring puckering, altering dihedral angles and crystal packing.
- Intermolecular Interactions: The benzoyl analogue exhibits weak Cg–Cg π–π stacking (3.9009 Å) and an intramolecular N–H⋯O bond . The target compound’s phenoxy group may enhance π-stacking or introduce new hydrogen-bonding motifs due to the oxygen atom’s lone pairs.
Pharmacological Implications
- Allosteric Modulation: Substituted 2-aminothiophenes are known to act as allosteric enhancers at A₁ adenosine receptors . The cyano group’s electron-withdrawing nature in the target compound could enhance receptor binding compared to benzoyl or methoxy analogues.
- Solubility and Bioavailability: The phenoxy group’s bulk may reduce solubility relative to the methoxy analogue (C₁₈H₁₈N₂O₂S) , but the methyl group could improve membrane permeability.
Software and Methodological Considerations
- Crystallography Tools : SHELX and OLEX2 were used to determine the benzoyl analogue’s structure. These tools are critical for analyzing conformational differences in the target compound.
- Data Limitations: No direct crystallographic or pharmacological data for the target compound were found in the provided evidence; inferences are based on structural analogues.
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a benzothiophene core, a cyano group, and a phenoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 353.46 g/mol. The presence of the cyano group and the aromatic rings is crucial for its biological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds display significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The MIC values for these compounds can be as low as 0.21 µM against Gram-negative bacteria .
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human cell lines (HaCat and BALB/c 3T3) indicate that while some derivatives show promising antimicrobial activity, they also exhibit varying levels of cytotoxicity. For instance:
- Compound 3g demonstrated lower toxicity compared to others tested, suggesting a favorable therapeutic index .
The biological activity of this compound may be attributed to its ability to interact with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that it forms multiple hydrogen bonds with critical residues in these enzymes, which is essential for its antibacterial activity .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various benzothiophene derivatives against clinical strains. The results indicated that compounds with structural similarities to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria . -
Cytotoxicity Evaluation :
Another research effort focused on the cytotoxic effects of related compounds on human keratinocytes and fibroblasts. The findings suggested that while some compounds were effective against pathogens, they also posed risks of cytotoxicity at higher concentrations .
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybenzamide?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Cyano group introduction : Reacting tetrahydrobenzo[b]thiophene precursors with cyanating agents under reflux conditions (e.g., acetonitrile at 80°C for 6–8 hours).
- Amide bond formation : Coupling 2-phenoxybenzoyl chloride with the amino group of the tetrahydrobenzothiophene intermediate using a base like triethylamine in anhydrous dichloromethane . Critical parameters : Temperature control (±2°C during reflux), stoichiometric ratios (1:1.05 for limiting reagents), and reaction time optimization (monitored via TLC) to achieve >90% purity .
Q. Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?
A combination of techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., cyano group at δ ~110 ppm in ¹³C NMR) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 minutes) to assess purity (>95%) and molecular weight confirmation via HRMS .
- X-ray crystallography : For resolving ambiguous stereochemistry in the tetrahydrobenzothiophene ring .
Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) due to the compound’s sulfonamide-like structure .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) to evaluate antiproliferative effects at 1–100 µM concentrations .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s pharmacokinetic properties?
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., cyano group’s electrophilicity) and stability under physiological pH .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR or COX-2) using AutoDock Vina. Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the tetrahydrobenzothiophene ring .
- ADMET prediction : Tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological efficacy?
- Analog synthesis : Replace the 3-cyano group with nitro or carboxylate groups to assess electronic effects on target binding .
- Phenoxy ring modifications : Introduce electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to study steric and electronic contributions to activity .
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with IC₅₀ values .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Cross-validation : Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures or zebrafish xenografts) to confirm target specificity .
- Analytical troubleshooting : Verify compound stability via LC-MS under assay conditions (e.g., DMSO stock solution degradation over 72 hours) .
- Meta-analysis : Compare data with structurally similar compounds (e.g., NSC 153311 analogs) to identify confounding variables like solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
